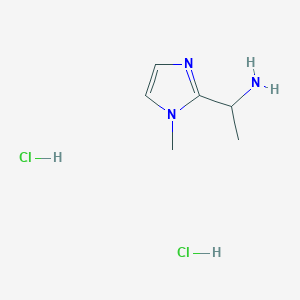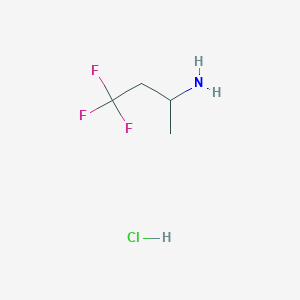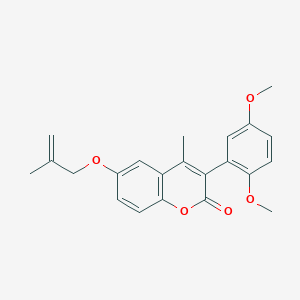![molecular formula C10H19NO3 B2672422 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine CAS No. 1869214-14-1](/img/structure/B2672422.png)
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is a chemical compound with the CAS Number: 1869214-14-1 . Its molecular weight is 201.27 and its molecular formula is C10H19NO3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is 1S/C10H19NO3/c1-12-6-8-2-3-10 (14-8)9-7-13-5-4-11-9/h8-11H,2-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is a liquid at room temperature . Its molecular weight is 201.27 and its molecular formula is C10H19NO3 .Scientific Research Applications
Synthesis of Novel Compounds :
- D’hooghe et al. (2006) explored the synthesis of cis-3,5-disubstituted morpholine derivatives, a process crucial in the development of novel compounds with potential applications in medicinal chemistry and materials science (D’hooghe et al., 2006).
Anti-Corrosion Applications :
- Douche et al. (2020) investigated the anti-corrosion potency of certain morpholine derivatives, highlighting their importance in protecting metals against corrosion, which is vital in industrial applications (Douche et al., 2020).
Biodegradable Materials Synthesis :
- Veld et al. (1992) described the synthesis of polyesteramides with pendant functional groups using morpholine derivatives, indicating its role in creating biodegradable materials (Veld et al., 1992).
Pharmacological Research :
- In pharmacological research, morpholine derivatives are used as building blocks in drug design, as highlighted by Harrison et al. (2001) in their study of a neurokinin-1 receptor antagonist (Harrison et al., 2001).
Agricultural Chemistry :
- Luo et al. (2008) focused on the synthesis of novel triazolinone derivatives for use as herbicides, demonstrating the relevance of morpholine derivatives in agricultural chemistry (Luo et al., 2008).
Material Science :
- In material science, morpholine derivatives are used for developing novel materials with unique properties, as shown in the study of electrochemical and aggregation properties of silicon phthalocyanine derivatives by Bıyıklıoğlu (2015) (Bıyıklıoğlu, 2015).
Cancer Research :
- Podo (1999) highlighted the significance of phospholipid metabolism in tumors, with morpholine derivatives playing a role in this process, which is crucial in cancer research (Podo, 1999).
Safety and Hazards
The safety information for 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
3-[5-(methoxymethyl)oxolan-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-12-6-8-2-3-10(14-8)9-7-13-5-4-11-9/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQJJCWDEUAXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(O1)C2COCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2672341.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2672343.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2672346.png)

![2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid](/img/structure/B2672348.png)
![2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2672349.png)
![9-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2672353.png)

![Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2672356.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2672361.png)
